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Compound Name: 2,5-Di-tert-butylhydroquinone

Cat. No.: B12687330 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2,5-Di-tert-butylhydroquinone (DTBHQ), CAS No. 88-58-4, is a synthetic phenolic compound

belonging to the hydroquinone family. It is characterized by two tert-butyl groups attached to

the hydroquinone structure, which enhances its lipophilicity and antioxidant properties. DTBHQ

is utilized primarily as an antioxidant and stabilizer in various industrial applications, including

polymers, elastomers, and oils. Due to its potential for human exposure, a thorough

understanding of its toxicological profile is essential for risk assessment and ensuring safe

handling and use.

This technical guide provides a detailed overview of the toxicological data for DTBHQ, focusing

on quantitative endpoints, experimental methodologies, and mechanisms of action. The

information is intended to serve as a critical resource for professionals in research, drug

development, and chemical safety.

Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological endpoints for 2,5-Di-tert-
butylhydroquinone.

Table 1: Acute Toxicity
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Test Type Species Route Value Reference(s)

LD₅₀ Rat Oral
800 - 1,600

mg/kg
[1]

LD₅₀ Rat (female) Oral 50 - 300 mg/kg

LDLo Rat Oral 800 mg/kg [2]

LD₅₀ Mouse Oral
800 - 1,000

mg/kg
[3]

LD₅₀ Guinea Pig Dermal > 21,000 mg/kg [1]

LD₅₀: Median Lethal Dose; LDLo: Lowest Published Lethal Dose

Table 2: Irritation and Sensitization

Endpoint Species Result
GHS
Classification

Reference(s)

Skin Irritation Rabbit
Slight to

moderate irritant

Category 2:

Causes skin

irritation

[3]

Eye Irritation Rabbit Strong irritant

Category 2:

Causes serious

eye irritation

[3]

Skin

Sensitization
Guinea Pig Sensitizer

Category 1: May

cause an allergic

skin reaction

[3]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Table 3: Genotoxicity and Carcinogenicity
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Assay Test System Result Reference(s)

Ames Test S. typhimurium

Data not available in

cited literature;

predicted to be non-

mutagenic.

[4]

Carcinogenicity N/A

Not classified as a

carcinogen by IARC,

NTP, or OSHA.

Predicted to be non-

carcinogenic.

[4]

Note: There is a notable lack of published, peer-reviewed genotoxicity and carcinogenicity

studies specifically for DTBHQ. Data for the related compound tert-butylhydroquinone (TBHQ)

is more extensive but shows conflicting results.[5][6][7]

Mechanisms of Action and Signaling Pathways
DTBHQ exerts its biological effects through multiple mechanisms, primarily related to calcium

homeostasis and inflammatory pathways.

1. Inhibition of SERCA

DTBHQ is a known inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)

enzyme.[8] SERCA pumps are responsible for transporting Ca²⁺ ions from the cytosol into the

sarcoplasmic/endoplasmic reticulum, a critical step in maintaining low cytosolic calcium levels

and replenishing intracellular stores. By inhibiting SERCA, DTBHQ disrupts calcium

sequestration, leading to an elevation of intracellular calcium concentrations. This disruption of

Ca²⁺ homeostasis can trigger a cascade of downstream cellular events, including effects on

muscle contraction, cell signaling, and apoptosis.[8][9][10]
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Caption: DTBHQ inhibits the SERCA pump, preventing Ca²⁺ transport into the SR.

2. Inhibition of Arachidonic Acid Metabolism

DTBHQ has been shown to inhibit key enzymes in the arachidonic acid (AA) metabolic

pathway. Specifically, it is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-

LOX).[11] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes,

respectively, which are potent pro-inflammatory mediators. By blocking both pathways, DTBHQ

can significantly attenuate inflammatory responses. This dual-inhibition mechanism is a subject

of interest for the development of novel anti-inflammatory agents with potentially improved

safety profiles compared to traditional NSAIDs.[12][13][14]
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Caption: DTBHQ inhibits COX-2 and 5-LOX, blocking inflammatory mediator synthesis.

Experimental Protocols
Detailed methodologies for key toxicological assessments are provided below, based on

internationally recognized guidelines (e.g., OECD Test Guidelines).

Acute Oral Toxicity Study (e.g., OECD 420, 423, or 425)
Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Test System: Typically young adult rats (e.g., Sprague-Dawley or Wistar strain), often a

single sex (females are generally preferred).

Methodology:

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

Fasting: Animals are fasted overnight (food, but not water, is withheld) prior to dosing.

Dose Administration: The test substance is administered in a single dose by oral gavage.

The vehicle used (e.g., corn oil, water) depends on the substance's solubility.
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Dose Levels: A stepwise procedure is used. For example, in the Fixed Dose Procedure

(OECD 420), dosing starts at a level expected to produce some signs of toxicity without

mortality (e.g., 5, 50, 300, 2000 mg/kg). Subsequent dosing depends on the observed

outcomes.

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g.,

changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14

days.

Necropsy: All animals (those that die during the study and survivors at termination) are

subjected to a gross necropsy to identify any pathological changes.

Animal Acclimatization
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Caption: Workflow for a typical acute oral toxicity study.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test
(Ames Test; e.g., OECD 471)

Objective: To detect gene mutations induced by a chemical substance.

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and tryptophan-dependent Escherichia coli (e.g., WP2 uvrA).

Methodology:

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.

Exposure: The bacterial strains are exposed to the test substance at various

concentrations, along with positive and negative (vehicle) controls.

Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed

with molten top agar and poured onto minimal glucose agar plates.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: Only bacteria that have undergone a reverse mutation (revertants) can

synthesize the required amino acid and form visible colonies. The number of revertant

colonies is counted.

Evaluation: A substance is considered mutagenic if it causes a concentration-related

increase in the number of revertant colonies compared to the negative control, typically at

least a two-fold increase.
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Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Genotoxicity: Micronucleus Test (e.g., OECD
487)

Objective: To detect chromosomal damage (clastogenicity) or whole chromosome loss

(aneugenicity).[15]

Test System: Mammalian cell lines (e.g., CHO, V79, L5178Y) or primary human

lymphocytes.
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Methodology:

Cell Culture & Exposure: Proliferating cells are exposed to the test substance at various

concentrations, with and without S9 metabolic activation.

Cytokinesis Block: Cytochalasin B is added to the culture medium. This inhibits cytokinesis

(the final step of cell division) but not nuclear division, resulting in the accumulation of

binucleated cells.[15]

Harvesting: After an appropriate incubation period (allowing for at least one cell division),

cells are harvested.

Slide Preparation & Staining: Cells are fixed, and the cytoplasm is preserved. Slides are

prepared and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

Scoring: At least 2000 binucleated cells per concentration are scored under a microscope

for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments

separate from the main nuclei.

Evaluation: A substance is considered genotoxic if it causes a significant, concentration-

dependent increase in the frequency of micronucleated cells.
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Caption: Workflow for the in vitro micronucleus test.

Conclusion
2,5-Di-tert-butylhydroquinone presents a multifaceted toxicological profile. It is classified as

harmful if swallowed, a skin and serious eye irritant, and a skin sensitizer.[3] While data on its

genotoxic and carcinogenic potential are limited, its mechanisms of action are better

characterized. DTBHQ's ability to inhibit SERCA pumps and the COX-2/5-LOX pathways
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highlights its significant impact on cellular calcium signaling and inflammation. These well-

defined mechanisms make it a useful tool for pharmacological research but also underscore

the need for caution in handling and exposure. Further research, particularly in the areas of

genotoxicity and long-term repeated dose toxicity, is required to complete a comprehensive risk

assessment for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. MSDS Document [chempoint.com]

2. datasheets.scbt.com [datasheets.scbt.com]

3. www2.mst.dk [www2.mst.dk]

4. go.drugbank.com [go.drugbank.com]

5. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A
narrative review - PMC [pmc.ncbi.nlm.nih.gov]

6. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and
propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

7. Evaluation of genotoxicity of tert.-butylhydroquinone in an hepatocyte-mediated assay with
V79 Chinese hamster lung cells and in strain D7 of Saccharomyces cerevisiae - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. scbt.com [scbt.com]

9. 2,5-Di-t-butyl-1,4-benzohydroquinone (BHQ) inhibits vascular L-type Ca2+ channel via
superoxide anion generation - PMC [pmc.ncbi.nlm.nih.gov]

10. The effect of 2,5-di-(tert-butyl)-1,4-benzohydroquinone (TBQ) on intracellular Ca2+
handling in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Novel di-tertiary-butyl phenylhydrazones as dual cyclooxygenase-2/5-lipoxygenase
inhibitors: synthesis, COX/LOX inhibition, molecular modeling, and insights into their
cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12687330?utm_src=pdf-custom-synthesis
https://www.chempoint.com/products/download?grade=3789&type=sds
https://datasheets.scbt.com/sc-201516.pdf
https://www2.mst.dk/Udgiv/publications/2013/04/978-87-93026-05-6.pdf
https://go.drugbank.com/drugs/DB04638
https://pmc.ncbi.nlm.nih.gov/articles/PMC9764193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9764193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11521724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11521724/
https://pubmed.ncbi.nlm.nih.gov/1377341/
https://pubmed.ncbi.nlm.nih.gov/1377341/
https://pubmed.ncbi.nlm.nih.gov/1377341/
https://www.scbt.com/browse/serca-inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4509554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4509554/
https://www.researchgate.net/publication/274265949_The_influence_of_the_quinone_antioxidants_tert-butylhydroquinone_and_25-di-tert-butylhydroquinone_on_the_arachidonic_acid_metabolism_in_vitro
https://pubmed.ncbi.nlm.nih.gov/24295787/
https://pubmed.ncbi.nlm.nih.gov/24295787/
https://pubmed.ncbi.nlm.nih.gov/24295787/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12687330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion
in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based
approach - PubMed [pubmed.ncbi.nlm.nih.gov]

15. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using
cytochalasin B [frontiersin.org]

To cite this document: BenchChem. [A Comprehensive Toxicological Profile of 2,5-Di-tert-
butylhydroquinone (DTBHQ)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12687330#toxicological-data-of-2-5-di-tert-
butylhydroquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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